Cas no 2034248-25-2 (N-(1H-1,3-benzodiazol-2-yl)-6-methoxypyrimidine-4-carboxamide)

N-(1H-1,3-benzodiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a methoxypyrimidine moiety via a carboxamide bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of both benzimidazole and pyrimidine rings enhances its potential as a scaffold for designing bioactive molecules, particularly in kinase inhibition and antimicrobial applications. The methoxy group contributes to improved solubility and metabolic stability. Its well-defined synthetic route allows for high purity and scalability, supporting its use in targeted drug discovery and development. The compound’s versatility underscores its utility in exploring structure-activity relationships.
N-(1H-1,3-benzodiazol-2-yl)-6-methoxypyrimidine-4-carboxamide structure
2034248-25-2 structure
Product Name:N-(1H-1,3-benzodiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
CAS No:2034248-25-2
MF:C13H11N5O2
MW:269.258741617203
CID:5348519
Update Time:2025-10-22

N-(1H-1,3-benzodiazol-2-yl)-6-methoxypyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide
    • N-(1H-benzimidazol-2-yl)-6-methoxypyrimidine-4-carboxamide
    • Z2737146811
    • N-(1H-1,3-benzodiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
    • Inchi: 1S/C13H11N5O2/c1-20-11-6-10(14-7-15-11)12(19)18-13-16-8-4-2-3-5-9(8)17-13/h2-7H,1H3,(H2,16,17,18,19)
    • InChI Key: AVMUSBWQODZJOB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(N=CN=1)OC)NC1=NC2C=CC=CC=2N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 354
  • XLogP3: 1.7
  • Topological Polar Surface Area: 92.8

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N-(1H-1,3-benzodiazol-2-yl)-6-methoxypyrimidine-4-carboxamide Related Literature

Additional information on N-(1H-1,3-benzodiazol-2-yl)-6-methoxypyrimidine-4-carboxamide

Introduction to N-(1H-1,3-benzodiazol-2-yl)-6-methoxypyrimidine-4-carboxamide (CAS No. 2034248-25-2)

N-(1H-1,3-benzodiazol-2-yl-6-methoxypyrimidine-4-carboxamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034248-25-2, represents a promising candidate for further exploration due to its unique structural features and potential biological activities. The benzodiazole and pyrimidine moieties in its molecular framework suggest a dual functionality that could be exploited in the design of novel therapeutic agents.

The benzodiazole ring is a well-known pharmacophore in medicinal chemistry, often associated with anxiolytic, sedative, and muscle relaxant properties. Its presence in N-(1H-1,3-benzodiazol-2-yl-6-methoxypyrimidine-4-carboxamide) suggests that this compound may exhibit similar effects, making it a valuable candidate for treating neurological and psychiatric disorders. Additionally, the pyrimidine moiety is frequently incorporated into bioactive molecules due to its ability to interact with various biological targets, including enzymes and receptors.

The structural arrangement of N-(1H-1,3-benzodiazol-2-yl-6-methoxypyrimidine-4-carboxamide) also highlights the potential for further derivatization and optimization. The methoxy group on the pyrimidine ring provides a site for chemical modification, allowing researchers to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This flexibility is crucial in drug discovery, as it enables the creation of analogs with enhanced efficacy and reduced side effects.

Recent advancements in computational chemistry have facilitated the rapid screening of large libraries of compounds for potential biological activity. N-(1H-1,3-benzodiazol-2-yl-6-methoxypyrimidine-4-carboxamide) has been subjected to virtual screening using various docking algorithms to identify its potential interactions with biological targets. These studies have revealed promising binding affinities with enzymes involved in inflammatory pathways, suggesting that this compound may have therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.

In vitro studies have further elucidated the biological profile of N-(1H-1,3-benzodiazol-2-yl-6-methoxypyrimidine-4-carboxamide). Initial experiments have demonstrated its ability to inhibit the activity of certain kinases, which are key players in cell signaling pathways associated with cancer progression. The compound's interaction with these kinases has been mapped using X-ray crystallography, providing insights into its mechanism of action. This structural information is invaluable for designing next-generation inhibitors with improved selectivity and potency.

The synthesis of N-(1H-1,3-benzodiazol-2-yl-6-methoxypyrimidine-4-carboxamide) involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the benzodiazole-pyrimidine core efficiently. These methods not only improve yield but also minimize the formation of byproducts, ensuring a high level of purity necessary for pharmaceutical applications.

The pharmacological evaluation of N-(1H-1,3-benzodiazol-2-yl-6-methoxypyrimidine-4-carboxamide) has been complemented by toxicological studies to assess its safety profile. Preliminary data indicate that the compound exhibits low toxicity at therapeutic doses, making it a favorable candidate for further development. However, comprehensive toxicological assessments are still ongoing to fully characterize its safety margins and potential long-term effects.

The potential applications of N-(1H-1,3-benzodiazol-2-yl-6-methoxypyrimidine-4-carboxamide) extend beyond oncology and inflammation research. Its unique structural features suggest that it may also be effective in treating neurological disorders such as epilepsy and Alzheimer's disease. Further investigation into its interaction with neurotransmitter receptors could unlock new therapeutic possibilities.

The integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates like N-(1H-1,3-benzodiazol-2-y-yl)->methoxypyrimidine>carboxamide (CAS No.>2034248>25>2). These models predict biological activity based on molecular descriptors derived from quantum mechanical calculations, enabling researchers to prioritize compounds for experimental validation.

The future development of N-(H>13-benzo>diazole>)-6>methoxy>pyrimid>ine>carboxa>mide (CAS No.>2034248>25>2) will likely involve interdisciplinary collaboration between chemists, biologists, and computational scientists. Such collaborations are essential for translating laboratory findings into clinical applications efficiently.

In conclusion, N-(H>13-benzo>diazole>)-6>methoxy>pyrimid>ine>carboxaCAS No.>2034248

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